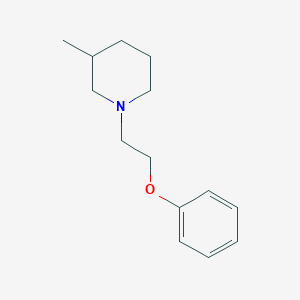
3-methyl-1-(2-phenoxyethyl)piperidine
Descripción general
Descripción
3-methyl-1-(2-phenoxyethyl)piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-Methyl-1-(2-phenoxyethyl)piperidine has been a subject of interest in synthetic organic chemistry, particularly in the development of novel compounds with potential biological activity. For instance, an experimental synthesis of a related alkylaminophenol compound using the Petasis reaction was carried out, focusing on structural analysis through FT-IR, NMR, UV-Vis spectroscopy. This study highlighted the compound's high antioxidant value, suggesting its potential as a biologically active drug. Theoretical data supported the experimental analysis, with calculations including electronic and structural properties, vibrational frequencies, and Mulliken atomic charges (Ulaş, 2020).
Pharmacological Research
In pharmacology, derivatives of piperidine, including those similar to this compound, have been explored for their bioactivities. A novel piperidine compound demonstrated inhibition of macrophage activation and suppression of graft rejection, suggesting potential as an anti-inflammatory agent (Takeiri et al., 2011). Another study on Ro 63-1908, a piperidine derivative, revealed its potent and selective antagonism of NMDA receptors, indicating its neuroprotective potential against glutamate-induced toxicity (Gill et al., 2002).
Material Science Applications
In material science, the corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations. The study provided insights into the adsorption behaviors and binding energies on metal surfaces, which could be beneficial for designing new corrosion inhibitors (Kaya et al., 2016).
Environmental Science
Research on CO_2 capture technology has also benefited from studies on piperidine derivatives. The reaction between CO_2 and various functionalized piperidines was examined, assessing the effect of structural variations on CO_2 absorption. This research is crucial for developing efficient CO_2 absorbers for environmental applications (Robinson et al., 2011).
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the exploration of their potential applications is a promising direction for future research .
Propiedades
IUPAC Name |
3-methyl-1-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-5-9-15(12-13)10-11-16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQGOSUKOKDLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4004860.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4004861.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4004887.png)
![N-[4-(butan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4004889.png)
![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4004890.png)
![2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004891.png)
![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4004898.png)
![N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004904.png)
![6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4004911.png)
![Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole](/img/structure/B4004915.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004935.png)
![3-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4004941.png)
![1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4004949.png)
![1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid](/img/structure/B4004967.png)
